molecular formula C9H11FO B14764760 2-Fluoro-1-(methoxymethyl)-4-methylbenzene

2-Fluoro-1-(methoxymethyl)-4-methylbenzene

Cat. No.: B14764760
M. Wt: 154.18 g/mol
InChI Key: ZCNISCNRUKYGOJ-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methoxymethyl)-4-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom, a methoxymethyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(methoxymethyl)-4-methylbenzene can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 1-(methoxymethyl)-4-methylbenzene, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out under mild conditions, often at room temperature, to ensure selective fluorination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly fluorinating agents and solvents is often prioritized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(methoxymethyl)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted aromatic compounds, while oxidation reactions can produce aldehydes or carboxylic acids. Reduction reactions typically result in the formation of hydrocarbons.

Scientific Research Applications

2-Fluoro-1-(methoxymethyl)-4-methylbenzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study the effects of fluorine substitution on the biological activity of aromatic compounds.

    Medicine: Fluorinated aromatic compounds, including this compound, are often explored for their potential as drug candidates due to their unique pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(methoxymethyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. This can result in altered metabolic stability, bioavailability, and overall biological activity. The methoxymethyl group can also play a role in modulating the compound’s lipophilicity and membrane permeability, further affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-(methoxymethyl)-4-nitrobenzene: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical and biological properties.

    2-Fluoro-1-(methoxymethyl)-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability compared to the methyl-substituted analog.

    2-Fluoro-1-(methoxymethyl)-4-chlorobenzene:

Uniqueness

2-Fluoro-1-(methoxymethyl)-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both a fluorine atom and a methoxymethyl group imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications. Its unique structure allows for selective reactions and interactions, which can be leveraged in the synthesis of more complex molecules and the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

2-fluoro-1-(methoxymethyl)-4-methylbenzene

InChI

InChI=1S/C9H11FO/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5H,6H2,1-2H3

InChI Key

ZCNISCNRUKYGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)COC)F

Origin of Product

United States

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